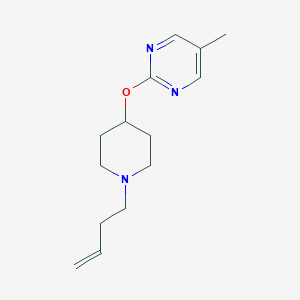

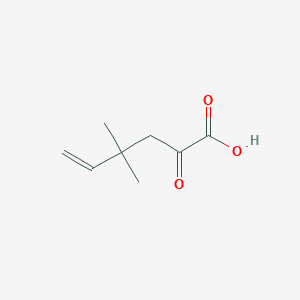

![molecular formula C18H14FN3O2S B3001034 (Z)-4-cyano-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 864976-41-0](/img/structure/B3001034.png)

(Z)-4-cyano-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(Z)-4-cyano-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide” is a compound that contains a thiazole nucleus, which is part of the vitamin B (thiamine) structure . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS .

Synthesis Analysis

The synthesis of thiazoles involves several artificial paths and varied physico-chemical factors . The labile N-H bond in N-monoalkylated BT-sulfonamides further allowed the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .

Molecular Structure Analysis

Thiazoles have resonating structures and show similar chemical and physical properties to pyridine and pyrimidine . The molecular electrostatic potential points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .

Chemical Reactions Analysis

The analogues with carbamide groups exhibited great antinecroptotic activities . The compound blocked necrosome formation by specifically inhibiting the phosphorylation of RIPK3 in necroptotic cells .

Physical And Chemical Properties Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . The compound showed favorable and druglike pharmacokinetic properties in rats with an oral bioavailability of 25.2% .

科学的研究の応用

Pharmaceutical Research

Benzothiazole derivatives are known for their potent pharmacological activities. They can serve as experimental drug design moieties due to their significant anti-inflammatory and enzyme inhibitory properties .

Agricultural Chemistry

These compounds have been explored for their potential as new agrochemicals, with activities ranging from antibacterial, fungicidal, and antiviral agents to herbicidal and insecticidal properties .

Material Science

Benzothiazole rings are used in fluorescence materials and electroluminescent devices due to their high activity .

Antitumor Activity

Some benzothiazole derivatives have been evaluated for their antitumor properties, which could make them candidates for anti-cancer drug development .

Imaging Reagents

Due to their fluorescent properties, these compounds can be used as imaging reagents in biological research .

Enzyme Inhibition

Benzothiazole derivatives have shown promise as enzyme inhibitors, which could be useful in the study of various diseases .

Antibacterial Agents

Recent studies have focused on the synthesis and structure-activity relationship of benzothiazole derivatives as antibacterial agents .

Anti-inflammatory Agents

The anti-inflammatory properties of benzothiazole derivatives make them interesting candidates for the development of new anti-inflammatory drugs .

作用機序

特性

IUPAC Name |

4-cyano-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN3O2S/c1-24-9-8-22-15-7-6-14(19)10-16(15)25-18(22)21-17(23)13-4-2-12(11-20)3-5-13/h2-7,10H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBZDBJXZOOUSMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

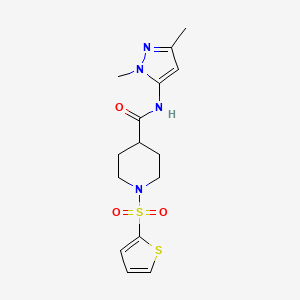

![2-(4-methoxybenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3000956.png)

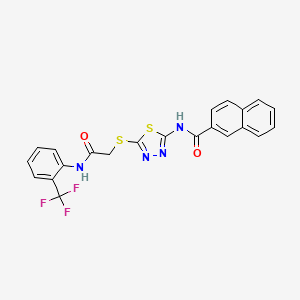

![N-(2,3-dimethoxyphenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3000962.png)

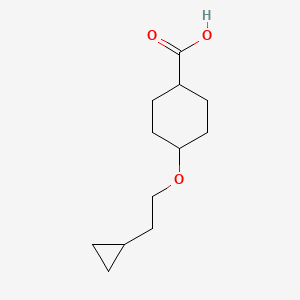

![N-[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]-N-pentylacetamide](/img/structure/B3000963.png)

![2-(((Benzyloxy)carbonyl)amino)-7-(tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B3000966.png)

![(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone](/img/structure/B3000968.png)

![(Z)-3-[3-bromo-5-methoxy-4-[(2-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B3000973.png)